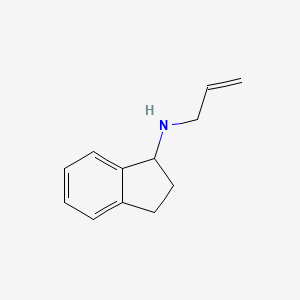

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAZWTZFMPXUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Utility of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine in Rasagiline Manufacturing

Executive Summary

As active pharmaceutical ingredient (API) manufacturing scales, the intersection of safety, yield, and purity dictates synthetic route selection. The compound N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine , commonly known as N-allyl-1-aminoindan , serves as a pivotal intermediate in the synthesis of (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine (Rasagiline), a selective irreversible MAO-B inhibitor used in Parkinson's disease therapy ()[1].

This technical guide delineates the mechanistic rationale, structural properties, and validated experimental protocols for utilizing this intermediate to bypass hazardous propargylation reagents, ensuring a scalable and intrinsically safe manufacturing environment.

Chemical Identity & Structural Properties

Before detailing the synthetic workflows, it is critical to establish the physicochemical baseline of the intermediate. The quantitative data is summarized below ()[2]:

| Property | Value |

| IUPAC Name | This compound |

| Common Name | N-Allyl-1-aminoindan |

| Molecular Formula | C12H15N |

| Molecular Weight | 173.26 g/mol |

| CAS Number (Racemate) | 91639-43-9 |

| CAS Number (R-Isomer) | 1805-65-8 |

| PubChem CID (Oxalate Salt) | 67231187 |

Strategic Rationale: The E-E-A-T Perspective on Route Selection

In traditional Rasagiline synthesis, 1-aminoindan is directly alkylated using propargyl chloride or propargyl bromide. While mechanistically straightforward, propargyl halides are notoriously volatile, highly toxic, lachrymatory, and pose severe explosion hazards upon industrial scale-up ()[3].

To engineer a self-validating, safer system, we employ an indirect propargylation strategy. By first reacting 1-aminoindan with allyl bromide to form N-allyl-1-aminoindan, we utilize a significantly less hazardous alkylating agent ()[1]. The allyl group is then converted to a propargyl group via a controlled bromination-dehydrobromination sequence. This route not only mitigates thermal runaway risks but also allows for the isolation of highly crystalline intermediates (e.g., oxalate salts), ensuring that impurities are purged before the final API is formed ()[4].

Mechanistic Pathway

The transformation of 1-aminoindan to Rasagiline via the allyl intermediate involves three distinct mechanistic phases:

-

N-Alkylation: Nucleophilic substitution (SN2) where the primary amine attacks the electrophilic carbon of allyl bromide.

-

Electrophilic Addition (Bromination): Diatomic bromine adds across the allyl double bond, forming a vicinal dibromide via a cyclic bromonium ion intermediate.

-

Double Dehydrobromination: An E2 elimination driven by a strong base removes two equivalents of hydrogen bromide, sequentially forming a vinyl bromide and then the terminal alkyne ()[1].

Synthetic pathway of Rasagiline via the N-allyl-1-aminoindan intermediate.

Experimental Protocols & Workflow Logic

The following protocols are derived from validated patent literature and optimized for high-purity API manufacturing ([1]; [4]).

Experimental workflow for the synthesis and resolution of Rasagiline.

Step 1: Synthesis of N-allyl-1-aminoindan Oxalate

Procedure:

-

Suspend 1-aminoindan (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile.

-

Add allyl bromide (1.1 eq) dropwise at 25-30°C. Stir the reaction mixture for 4-6 hours.

-

Filter the inorganic salts and concentrate the filtrate under vacuum.

-

Dissolve the crude oil in isopropyl alcohol (IPA) and add a stoichiometric amount of oxalic acid.

-

Filter the resulting precipitate and dry to obtain N-allyl-1-aminoindan oxalate.

Causality & Validation: Potassium carbonate is selected as a mild base to neutralize the HBr byproduct without promoting extensive over-alkylation (tertiary amine formation) ()[4]. Acetonitrile, a polar aprotic solvent, accelerates the SN2 reaction by leaving the nucleophilic amine unsolvated. The isolation of the product as an oxalate salt is a self-validating purification step; the freebase is an oil prone to retaining impurities, whereas the oxalate salt crystallizes readily, upgrading the purity to >99% without the need for chromatographic separation ()[2].

Step 2: Bromination to N-(2,3-dibromopropyl)-1-aminoindan

Procedure:

-

Suspend N-allyl-1-aminoindan oxalate in dichloromethane (DCM).

-

Add 10% aqueous NaOH slowly to liberate the freebase. Separate the organic layer, wash with water, and dry over sodium sulfate.

-

Cool the organic phase to 0-5°C.

-

Add bromine (Br₂, 1.05 eq) dissolved in DCM dropwise, maintaining the temperature strictly below 5°C.

-

Stir for 1 hour, then quench the reaction mass into water. Isolate the organic layer and concentrate to yield the dibromo intermediate ()[1].

Causality & Validation: DCM is utilized as it is completely inert to bromine and provides excellent solubility for both the freebase and the halogen. The strict temperature control (0-5°C) is critical; bromination is highly exothermic, and elevated temperatures can induce radical substitution on the indan aromatic ring ()[1]. This step's success is validated by the complete disappearance of the allyl multiplet (~5.0-6.0 ppm) in ¹H-NMR.

Step 3: Double Dehydrobromination to Rasagiline

Procedure:

-

Dissolve the N-(2,3-dibromopropyl)-1-aminoindan in a mixture of IPA and water.

-

Add potassium hydroxide (KOH, 3.0 eq).

-

Heat the reaction mixture to reflux (approx. 80-85°C) for 8-10 hours.

-

Cool the mixture, extract with toluene, and concentrate to yield crude racemic N-propargyl-1-aminoindan (Rasagiline) ()[4].

-

(Optional) Resolve the racemate using L-tartaric acid in methanol/IPA to isolate the desired (1R)-enantiomer ()[1].

Causality & Validation: The elimination of the first equivalent of HBr occurs readily to form a vinyl bromide. However, the subsequent elimination to form the alkyne is sterically and electronically hindered, requiring the strong basicity of KOH and sustained thermal energy (reflux) ()[1]. The biphasic-like nature of the IPA/water system ensures that KOH remains solvated while interacting with the organic substrate.

Conclusion

The utilization of this compound as an intermediate in Rasagiline synthesis exemplifies a masterclass in process chemistry. By substituting highly hazardous propargyl halides with a controlled allyl-alkylation, bromination, and elimination sequence, chemists can achieve high-purity API manufacturing that is both scalable and intrinsically safe. The rigorous application of salt-formation purifications and thermodynamic control ensures that each step remains a self-validating system.

References

-

Title: (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | Source: PubChem | URL: [Link][2]

-

Title: Process for the synthesis of propargylated aminoindan derivatives (U.S. Patent No. 8,461,388 B2) | Source: U.S. Patent and Trademark Office | URL: [1]

-

Title: Process for the synthesis of propargylated aminoindan derivatives (European Patent No. EP2231582B1) | Source: European Patent Office | URL: [4]

-

Title: An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities | Source: Indian Journal of Pharmacy and Drug Studies (ResearchGate) | URL: [Link][3]

Sources

- 1. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 2. (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | C14H17NO4 | CID 67231187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

N-Allyl-1-aminoindan: Technical Profile, Synthesis, and Pharmacological Significance

An in-depth technical guide on N-Allyl-1-aminoindan (CAS 91639-43-9) , structured for researchers and drug development professionals.

Executive Summary

N-Allyl-1-aminoindan (CAS 91639-43-9), chemically identified as N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine , is a secondary amine and a structural analog of the anti-Parkinsonian drug Rasagiline (Azilect®). While Rasagiline possesses an N-propargyl group critical for its irreversible monoamine oxidase B (MAO-B) inhibition, N-Allyl-1-aminoindan features an N-allyl (alkene) moiety.

This compound primarily serves two roles in pharmaceutical development:

-

Critical Impurity: It is a known process-related impurity in the synthesis of Rasagiline Mesylate, requiring strict chromatographic control.

-

SAR Probe: It is used in Structure-Activity Relationship (SAR) studies to delineate the mechanistic necessity of the propargyl acetylenic bond for "suicide inhibition" of flavin-dependent enzymes.

Chemical Properties & Identification[1][2][3][4]

| Property | Data |

| CAS Number | 91639-43-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Physical State | Viscous oil or low-melting solid (Free base) |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water (unless protonated) |

| pKa (Calc) | ~7.8 – 8.2 (Secondary amine) |

| LogP (Calc) | ~2.9 – 3.1 |

| Key Functional Groups | Indane ring (lipophilic core), Allyl group (terminal alkene), Secondary amine |

Synthesis & Manufacturing Pathways

The synthesis of N-Allyl-1-aminoindan typically mirrors that of Rasagiline, often leading to its formation as a byproduct if reagents are not strictly controlled.

Primary Synthetic Route: Direct Alkylation

The most direct route involves the nucleophilic attack of 1-aminoindan on allyl bromide (or allyl chloride) under basic conditions.

Reagents: 1-Aminoindan (racemic or enantiopure), Allyl Bromide, K₂CO₃, Acetonitrile/DMF. Conditions: 60°C, 4–6 hours.

Impurity Formation in Rasagiline Synthesis

In the commercial production of Rasagiline, Propargyl benzenesulfonate or Propargyl chloride is used. If these alkylating agents are contaminated with allyl halides (a common impurity in propargyl precursors due to partial reduction or incomplete oxidation during reagent manufacture), N-Allyl-1-aminoindan is formed.

Visualization of Synthesis & Impurity Logic

The following diagram illustrates the parallel synthesis pathways and the structural divergence that dictates pharmacological activity.

Caption: Divergent synthesis pathways showing how reagent purity dictates the formation of the target drug (Rasagiline) versus the N-Allyl impurity.

Pharmacology: The "Propargyl vs. Allyl" Switch

Understanding the pharmacology of CAS 91639-43-9 requires a direct comparison with Rasagiline. The subtle structural change from a triple bond (propargyl) to a double bond (allyl) fundamentally alters the mechanism of action.

Mechanism of Action (MOA) Divergence

-

Rasagiline (Propargyl): Acts as a mechanism-based (suicide) inhibitor . The MAO-B enzyme oxidizes the propargyl amine to a reactive imine intermediate. The acetylenic moiety then forms a covalent adduct with the N-5 atom of the FAD cofactor, permanently disabling the enzyme.

-

N-Allyl-1-aminoindan (Allyl): The allyl group lacks the electrophilic potential of the acetylene radical cation required for stable covalent adduct formation with FAD. Consequently, N-Allyl-1-aminoindan acts as a competitive, reversible inhibitor or a weak substrate, but it cannot sustain the irreversible inhibition profile required for clinical efficacy in Parkinson's disease.

Neuroprotective Properties

Despite the loss of potent MAO-B inhibition, the 1-aminoindan core (metabolite) is known to possess neuroprotective properties (anti-apoptotic activity via Bcl-2 stabilization). N-Allyl-1-aminoindan retains this lipophilic core and may exhibit neuroprotection independent of MAO inhibition, similar to the parent aminoindan.

Caption: Mechanistic divergence: The propargyl group enables covalent enzyme inactivation, whereas the allyl group leads to reversible interaction.

Analytical Methods & Impurity Control

For drug development professionals, detecting CAS 91639-43-9 is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.

HPLC Detection Protocol

The structural similarity to Rasagiline makes separation challenging. A gradient elution with high aqueous stability is recommended.

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: Buffer (pH 3.0, Phosphate or Formate).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% A to 40% A over 20 minutes.

-

Detection: UV at 210 nm (low selectivity) or 265 nm (characteristic of indane ring).

-

Retention Time: N-Allyl-1-aminoindan typically elutes after Rasagiline due to slightly higher lipophilicity (Allyl vs Propargyl).

Mass Spectrometry (LC-MS/MS)

-

Parent Ion: [M+H]⁺ = 174.13 m/z.

-

Fragmentation:

-

Loss of allyl group (-41 Da) → 133 m/z (1-aminoindan cation).

-

Tropylium ion formation (91 m/z).

-

Safety & Handling (Prudent Practices)

Note: While a specific SDS for this CAS may be limited, safety protocols should mirror those of Rasagiline and general alkyl-amines.

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors.[1][2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine or polymerization of the allyl group.

References

-

Chen, J. et al. (2014). Synthesis and impurity profiling of Rasagiline Mesylate. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Youdim, M. B. et al. (2001).[3] Rasagiline: A novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity. Expert Review of Neurotherapeutics. Link

-

Binda, C. et al. (2004). Structure-function relationships in flavoenzyme-dependent amine oxidations: The mechanism of inhibition by acetylenic amines. Journal of Biological Chemistry. Link

-

Teva Pharmaceutical Industries. (2006). Patent EP1805133: Process for the preparation of Rasagiline and intermediates. European Patent Office. Link

-

Bar-Am, O. et al. (2010).[4] The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-Parkinsonian drug rasagiline. Journal of Neurochemistry. Link

Sources

Unraveling the N-Allyl Analog of Rasagiline: Mechanistic Divergence, Neuroprotection, and Synthetic Utility

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Rasagiline (N-propargyl-1(R)-aminoindan) is a gold-standard, second-generation irreversible monoamine oxidase B (MAO-B) inhibitor utilized in the management of Parkinson's disease[1]. Its pharmacological efficacy is heavily reliant on its N-propargyl (alkyne) moiety, which serves a dual purpose: mediating suicide inhibition of the MAO-B enzyme and triggering distinct neuroprotective signaling cascades[1][2].

In medicinal chemistry and structure-activity relationship (SAR) studies, the N-allyl analog of rasagiline (N-allyl-1-aminoindan) is frequently synthesized and evaluated as a critical comparative tool[1]. By replacing the alkyne with an alkene (allyl group), researchers can isolate the specific pharmacodynamic contributions of the triple bond. Furthermore, the N-allyl analog is a vital synthetic intermediate in the industrial-scale manufacturing of rasagiline[3]. This whitepaper explores the mechanistic divergence between these two moieties, details their signaling pathways, and provides field-proven experimental protocols for their synthesis and evaluation.

Structural Biology & Mechanistic Divergence

The Causality of the Alkyne vs. Alkene in MAO-B Inhibition

The mechanism of action of rasagiline relies on "suicide" or mechanism-based inhibition. When rasagiline enters the MAO-B active site, the enzyme attempts to oxidize the amine. The adjacent N-propargyl group undergoes enzymatic oxidation to form a highly reactive allene intermediate. This intermediate is immediately attacked by the N(5) atom of the FAD (flavin adenine dinucleotide) cofactor, forming a stable, covalent flavocyanine adduct[1]. This irreversible bond permanently inactivates the enzyme, leading to prolonged dopamine preservation in the striatum.

Conversely, the N-allyl analog exhibits a drastically different pharmacological profile. The enlargement of the amine substituent from a propargyl to an allyl group, combined with the electronic differences between an alkyne and an alkene, prevents the formation of this stable covalent adduct[4]. The alkene cannot undergo the same specific oxidation to a reactive electrophile within the spatial constraints of the MAO-B active site. Consequently, N-allyl derivatives generally exhibit a marked decrease in MAO-B affinity and fail to act as irreversible inhibitors, instead displaying weak or reversible binding profiles[4].

Caption: Mechanistic divergence between N-propargyl and N-allyl moieties in MAO-B FAD cofactor binding.

Neuroprotective Pathways: The "Privileged" Scaffold

Beyond MAO-B inhibition, rasagiline demonstrates profound neuroprotective and neurorescue properties. Sequential SAR studies utilizing the N-allyl motif for comparative purposes have definitively proven that rasagiline's neuroprotective activity is not solely dependent on MAO-B inhibition, but rather on the specific presence of the N-propargyl moiety[1][2].

The propargyl group acts as a "privileged scaffold" that interacts with intracellular signaling molecules. It directly activates Protein Kinase C (PKC), which subsequently activates

When the N-allyl analog is substituted in these cell-culture models, these specific survival signals are severely attenuated, proving that the alkyne is a strict structural requirement for this unique neuroprotective cascade[2].

Caption: The propargyl-dependent activation of PKC and sAPP-alpha pathways compared to the N-allyl analog.

Quantitative Data: Pharmacological Profile Comparison

While the N-allyl analog lacks the potent irreversible MAO-B inhibition of rasagiline, it is highly valued in the design of Multi-Target Directed Ligands (MTDLs). For example, in the development of donepezil-indolyl hybrids for Alzheimer's disease, N-allyl derivatives show an attractive multipotent profile, acting as reversible, balanced inhibitors of both MAO and cholinesterase (ChE) without the toxicity associated with irreversible binding[5].

| Compound / Motif | Structural Feature | MAO-B Inhibition Profile | Neuroprotective Efficacy (APP Processing) | Primary Application |

| Rasagiline | N-Propargyl (Alkyne) | Irreversible (Covalent Adduct) | High (sAPP- | Parkinson's Disease Therapy |

| N-Allyl Analog | N-Allyl (Alkene) | Weak / Reversible | Low / Attenuated | SAR Comparative Tool / Synthetic Precursor |

| N-Allyl MTDLs | N-Allyl + ChE Inhibitor | Moderate / Reversible | Moderate (via ChE/MAO balance) | Alzheimer's Disease Research |

Self-Validating Experimental Protocols

Protocol 1: Industrial Synthesis of Rasagiline via N-Allyl Intermediate

Direct propargylation of 1-aminoindan can lead to unwanted dialkylation impurities. To ensure high enantiomeric purity and yield, the synthesis often routes through the N-allyl intermediate[3][6].

Step-by-Step Methodology:

-

N-Alkylation (Formation of N-Allyl-1-aminoindan):

-

Procedure: React (R)-1-aminoindan with allyl bromide in the presence of a mild base (e.g., potassium carbonate) in acetonitrile at reflux[6].

-

Causality: Allyl bromide is highly reactive and sterically accessible, allowing for a controlled mono-alkylation to form R-(-)-N-allyl-1-aminoindan. Acetonitrile provides a polar aprotic environment that accelerates the

reaction.

-

-

Bromination (Activation of the Alkene):

-

Procedure: Suspend the N-allyl-1-aminoindan salt in dichloromethane (DCM) and treat with 10% NaOH to liberate the free base. Add liquid bromine dropwise at 0-5 °C[3].

-

Causality: The electrophilic addition of bromine across the alkene double bond yields N-(2,3-dibromopropyl)-1-aminoindan. This step is performed at low temperatures to prevent uncontrolled radical substitution on the indan ring. The dibromo group acts as an excellent leaving group system for the next step.

-

-

Dehydrobromination (Alkyne Formation):

-

Procedure: Heat the dibromo intermediate in a suitable solvent (e.g.,

alcohol) in the presence of a strong base like potassium hydroxide (KOH)[3][6]. -

Causality: The strong base induces a double E2 elimination reaction. The removal of two equivalents of HBr converts the dibromopropyl group directly into the desired terminal propargyl (alkyne) group, yielding (R)-N-propargyl-1-indanamine (Rasagiline).

-

Protocol 2: Fluorometric MAO-B Inhibition Assay

To validate the loss of irreversible MAO-B inhibition in the N-allyl analog compared to rasagiline, a continuous fluorometric assay using Kynuramine is employed[7].

Step-by-Step Methodology:

-

Enzyme Preparation & Incubation:

-

Procedure: Pre-incubate recombinant human MAO-B (5

g/mL) with varying concentrations of the inhibitor (Rasagiline vs. N-Allyl analog) in 0.1 M potassium phosphate buffer (pH 7.4) at 37 °C for 30 minutes. -

Causality: Pre-incubation is strictly required for mechanism-based inhibitors like rasagiline. It provides the necessary time for the enzyme to oxidize the alkyne and form the covalent flavocyanine adduct.

-

-

Substrate Addition:

-

Procedure: Initiate the reaction by adding Kynuramine (final concentration 50

M). -

Causality: Kynuramine is a non-fluorescent substrate. MAO-B oxidatively deaminates it to yield 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time, highly sensitive kinetic tracking without the safety hazards of radiolabeled substrates[7].

-

-

Fluorescence Quantification:

-

Procedure: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 310 nm, Emission: 400 nm). Calculate the

by plotting the fractional activity against the log of the inhibitor concentration.

-

References

-

Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B ResearchGate[Link]

- Process for the synthesis of propargylated aminoindan derivatives (EP2231582B1)

- Process for the synthesis of propargylated aminoindan derivatives (US8461388B2)

-

Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities National Institutes of Health (PMC)[Link]

-

Design, synthesis, and pharmacological evaluation of donepezil-indolyl based amines... Science.gov[Link]

-

Amphetamine Derivatives as Monoamine Oxidase Inhibitors National Institutes of Health (PMC)[Link]

-

Inhibition of monoamine oxidase (MAO) by

-ethylphenethylamine and N,

Sources

- 1. researchgate.net [researchgate.net]

- 2. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 4. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mao-b inhibitor rasagiline: Topics by Science.gov [science.gov]

- 6. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Pharmacology of N-allyl Derivatives of 1-Aminoindan

Executive Summary

This technical guide analyzes the pharmacology, synthesis, and structure-activity relationships (SAR) of N-allyl-1-aminoindan , a critical structural analog and synthetic intermediate of the blockbuster anti-Parkinsonian drug Rasagiline (N-propargyl-1-aminoindan).

While Rasagiline is defined by its irreversible monoamine oxidase B (MAO-B) inhibition, the N-allyl derivative serves as a pivotal "negative control" in pharmacological profiling. It retains the neuroprotective 1-aminoindan scaffold but lacks the acetylenic "warhead" required for covalent FAD adduct formation. Understanding this molecule is essential for researchers dissecting the dual mechanisms of propargylamine drugs: MAO inhibition versus mitochondrial neuroprotection .

Chemical Pharmacology & SAR Analysis

The pharmacological divergence between N-propargyl (Rasagiline) and N-allyl derivatives illustrates the "Warhead Principle" in enzyme kinetics.

The "Warhead" Necessity for MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) contain a flavin adenine dinucleotide (FAD) cofactor.

-

N-Propargyl (Rasagiline): The terminal alkyne group (

) is oxidized by MAO to a reactive species that forms a covalent bond with the N(5) atom of the FAD cofactor. This results in irreversible inhibition (suicide inhibition). -

N-Allyl Derivative: The alkene group (

) is sterically similar but electronically distinct. It cannot readily form the stable covalent adduct with FAD. Consequently, N-allyl-1-aminoindan acts as a weak, reversible inhibitor or a substrate, demonstrating orders of magnitude lower potency than Rasagiline.

Neuroprotection: The Scaffold Effect

Unlike MAO inhibition, neuroprotective activity in this class is not solely dependent on the propargyl group. The 1-aminoindan core (specifically the R-enantiomer) exhibits intrinsic anti-apoptotic properties by stabilizing the mitochondrial membrane potential (

-

Hypothesis: N-allyl-1-aminoindan retains neuroprotective efficacy comparable to the parent 1-aminoindan, independent of MAO inhibition.

Comparative Potency Data

The following table summarizes the pharmacological profile derived from SAR studies.

| Compound | Structure (R-group) | MAO-B Inhibition (IC50) | Mechanism | Neuroprotection |

| Rasagiline | 2–5 nM | Irreversible (Covalent) | High (Dual mech.) | |

| N-Allyl-1-AI | > 10,000 nM (Est.) | Reversible / Weak | Moderate (Scaffold) | |

| 1-Aminoindan | Weak / Inactive | Reversible metabolite | Moderate | |

| Selegiline | Propargyl (Amphetamine core) | 5–10 nM | Irreversible | High |

Mechanism of Action & Synthesis Workflows

Synthetic Pathway: The Allyl Intermediate

N-allyl-1-aminoindan is chemically significant as a precursor in the synthesis of Rasagiline. The "allyl route" avoids the direct use of propargyl bromide (which is highly toxic and explosive) by using allyl bromide followed by bromination and dehydrobromination.

Figure 1: Synthetic workflow showing N-allyl-1-aminoindan as a critical intermediate for Rasagiline.

Pharmacological Logic Tree (SAR)

This diagram illustrates the decision logic used when evaluating N-allyl derivatives to distinguish between MAO-dependent and MAO-independent effects.

Figure 2: SAR Logic distinguishing mechanism of action based on the allyl vs. propargyl moiety.

Experimental Protocols

Synthesis of N-Allyl-1-Aminoindan

Objective: To synthesize the N-allyl derivative from 1-aminoindan for pharmacological testing.

Reagents:

-

1-Aminoindan (10 mmol)

-

Allyl Bromide (11 mmol)

-

Potassium Carbonate (

, anhydrous, 20 mmol) -

Acetonitrile (ACN, 50 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminoindan (1.33 g) in 50 mL of acetonitrile.

-

Base Addition: Add anhydrous

(2.76 g) to the solution. -

Alkylation: Add allyl bromide (0.95 mL) dropwise over 10 minutes at room temperature to prevent dialkylation.

-

Reaction: Stir the mixture at

for 4–6 hours. Monitor by TLC (Silica, 9:1 DCM:MeOH) until the starting amine is consumed. -

Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in DCM (30 mL) and wash with water (

). Dry the organic layer over

In Vitro MAO-B Inhibition Assay

Objective: To demonstrate the reduced potency of the N-allyl derivative compared to Rasagiline.

System: Human recombinant MAO-B (Sigma or Corning). Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

Protocol:

-

Preparation: Dilute test compounds (N-allyl-1-aminoindan and Rasagiline control) in DMSO to generate a concentration range (

to -

Incubation: Incubate MAO-B enzyme (0.015 mg/mL) with the inhibitor in phosphate buffer (pH 7.4) for 20 minutes at

. Note: Pre-incubation is critical for irreversible inhibitors like Rasagiline to form the adduct. -

Reaction: Add Kynuramine substrate (

). Incubate for 30 minutes. -

Termination: Stop reaction with 2N NaOH.

-

Measurement: Measure fluorescence of 4-hydroxyquinoline metabolite (Ex 310 nm / Em 400 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Expect Rasagiline IC50 ~5 nM; N-allyl-1-aminoindan IC50 > 10,000 nM.

References

-

Youdim, M. B., et al. (2001). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link

-

Finberg, J. P. (2020). "Inhibitors of MAO-B and COMT: their effects on brain dopamine levels and clinical utility in Parkinson's disease." International Journal of Molecular Sciences. Link

-

Phull, M. S., et al. (2010). "Process for the synthesis of propargylated aminoindan derivatives." U.S. Patent 8,461,388. Link

-

Binda, C., et al. (2004). "Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders." Nature Structural & Molecular Biology. Link

-

Bar-Am, O., et al. (2005). "Regulation of Bcl-2 family proteins by the neuroprotective agent rasagiline." Journal of Neurochemistry. Link

Sources

The Alkyne vs. Alkene Paradigm: Structure-Activity Relationship of N-Propargyl and N-Allyl Aminoindans

Executive Summary

The aminoindan scaffold is a privileged structure in neuropharmacology, serving as the backbone for several therapeutics targeting neurodegenerative disorders. However, the pharmacological destiny of an aminoindan derivative is heavily dictated by the nature of its nitrogen substituent. This technical guide explores the profound Structure-Activity Relationship (SAR) divergence between N-propargyl and N-allyl aminoindans. By analyzing the mechanistic differences at the enzymatic level and mapping their distinct neuroprotective pathways, we provide a comprehensive framework for drug development professionals designing multi-target-directed ligands (MTDLs).

Mechanistic Divergence at the Flavin Cofactor

The fundamental difference between N-propargyl and N-allyl aminoindans lies in the terminal bond of their respective substituents: an alkyne (triple bond) versus an alkene (double bond). This seemingly minor structural variance dictates entirely different interactions with the Monoamine Oxidase B (MAO-B) enzyme.

The N-Propargyl Motif: Suicide Inhibition

The N-propargyl group is the definitive pharmacophore for mechanism-based, irreversible MAO-B inhibition. When an N-propargyl aminoindan (such as 1[1]) enters the hydrophobic substrate cavity of MAO-B, it undergoes an enzymatic oxidation. The terminal carbon of the alkyne is highly electrophilic in this transition state, prompting a nucleophilic attack by the N5 atom of the enzyme's FAD (flavin adenine dinucleotide) cofactor. This reaction forms a stable, covalent flavocyanine adduct, permanently inactivating the enzyme.

The N-Allyl Motif: Reversible and Attenuated Binding

Conversely, substituting the alkyne with an alkene (N-allyl) fundamentally alters the electronic landscape and steric profile. The alkene lacks the specific electrophilicity and linear geometry required to form the covalent adduct with FAD. Consequently,2[2]. N-allyl aminoindans act predominantly as weak, reversible binders or are entirely inactive against MAO-B, making them useful primarily as comparative scaffolds or as building blocks when shifting target selectivity toward other enzymes like acetylcholinesterase (AChE).

Neuroprotective Pathways: Beyond Enzymatic Inhibition

Historically, the neuroprotective effects of aminoindans were assumed to be a downstream consequence of MAO-B inhibition (e.g., reduced oxidative stress from dopamine metabolism). However, advanced SAR studies have decoupled these mechanisms.

The N-propargyl moiety is an independent driver of neuronal survival.3[3]. Furthermore, the4[4].

When the propargyl group is replaced by an allyl group, this anti-apoptotic signaling cascade is severely attenuated. The rigid, linear geometry of the alkyne is strictly required to interact with the secondary (and currently uncharacterized) protein targets that mediate Bcl-2 upregulation and GDNF expression.

Mechanistic Visualization

Mechanistic divergence of N-propargyl vs N-allyl aminoindans in MAO-B inhibition and neuroprotection.

Quantitative SAR Data

To contextualize the structural impact, the following table summarizes the typical pharmacological profiles of the core scaffolds based on established literature values.

| Structural Motif | Representative Compound | MAO-B Inhibition Type | MAO-B IC₅₀ | Neuroprotective Efficacy | Primary Pharmacological Utility |

| N-Propargyl | Rasagiline | Irreversible (Suicide) | ~ 4.4 nM | High (Bcl-2, APP processing) | Parkinson's Disease, MTDLs |

| N-Allyl | N-Allyl Aminoindan | Reversible / Inactive | > 10,000 nM | Low / Absent | Comparative Scaffold, AChE Hybrids |

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following self-validating protocols are mandated for evaluating the SAR of synthesized aminoindan derivatives. These workflows explicitly isolate and prove the causality of the structural modifications.

Protocol 1: Kinetic Evaluation of Mechanism-Based MAO-B Inhibition

Objective: To differentiate the covalent suicide inhibition of the alkyne from the reversible binding of the alkene.

-

Pre-incubation: Incubate 10 nM of recombinant human MAO-B with varying concentrations of the test inhibitor (1 nM to 10 µM) in 50 mM potassium phosphate buffer (pH 7.4) at 37°C. Prepare separate aliquots for pre-incubation times of 0, 15, 30, and 60 minutes.

-

Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing 50 µM kynuramine (a fluorogenic MAO substrate).

-

Fluorometric Detection: Measure the formation of the fluorescent product 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm) continuously for 20 minutes using a microplate reader.

-

Causality & Validation:

-

N-propargyl derivatives will show a time-dependent, exponential decrease in the initial velocity of the diluted reaction, confirming that the enzyme has been covalently modified and cannot recover.

-

N-allyl derivatives will show rapid recovery of enzymatic activity upon dilution, validating that any observed inhibition is strictly reversible and non-covalent.

-

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay for Neuroprotection

Objective: To isolate and quantify the anti-apoptotic efficacy of the scaffold independent of its MAO-B inhibitory activity.

-

Cell Culture & Pre-treatment: Seed SH-SY5Y human neuroblastoma cells at

cells/well in a 96-well plate. Pre-treat the cells with 1 µM of the aminoindan derivative for 2 hours. -

Oxidative Insult: Introduce 1 mM SIN-1 (a peroxynitrite donor) to the culture media to induce apoptotic DNA damage and mitochondrial collapse. Incubate for 24 hours at 37°C.

-

JC-1 Staining: Wash the cells with PBS and incubate with 5 µg/mL JC-1 dye for 30 minutes at 37°C. JC-1 forms red fluorescent J-aggregates in healthy mitochondria and remains as green fluorescent monomers in depolarized mitochondria.

-

Ratiometric Analysis: Measure fluorescence at 590 nm (red) and 530 nm (green). Calculate the 590/530 ratio.

-

Causality & Validation:

-

N-propargyl compounds will maintain a high 590/530 ratio, proving their ability to upregulate Bcl-2 and stabilize the membrane against oxidative stress.

-

N-allyl compounds will show a collapsed ratio similar to the SIN-1 vehicle control, proving that the alkyne geometry is an absolute requirement for this specific neuroprotective pathway.

-

Conclusion

The transition from an N-propargyl to an N-allyl group on the aminoindan scaffold is not merely a subtle steric tweak; it is a fundamental shift in pharmacological identity. The N-propargyl alkyne is a dual-function pharmacophore, acting simultaneously as a covalent anchor for MAO-B and a structural key for anti-apoptotic neuroprotective signaling. While N-allyl derivatives lose these specific properties, understanding this SAR boundary is critical for medicinal chemists designing multi-target-directed ligands (MTDLs) where irreversible MAO-B inhibition may need to be intentionally engineered out in favor of other targets.

References

- Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central URL

- Rasagiline [N-propargyl-1R(+)

- The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells Source: Journal of Neural Transmission / ResearchGate URL

- Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: Frontiers in Pharmacology / PubMed Central URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The N-Allyl Derivative of 2,3-Dihydro-1H-inden-1-amine: Synthetic Utility and Pharmacological Profiling in MAO-B Inhibitor Development

Executive Summary

The compound N-allyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as N-allyl-1-aminoindan) occupies a critical niche in modern medicinal chemistry. While it lacks the intrinsic therapeutic efficacy of its propargylated analogs, it serves as an indispensable synthetic intermediate and a rigorously monitored pharmacopoeial impurity in the manufacturing of irreversible monoamine oxidase B (MAO-B) inhibitors, most notably Rasagiline.

This technical guide explores the chemical logic, step-by-step synthetic methodologies, and pharmacological context of the N-allyl derivative, providing drug development professionals with a comprehensive understanding of its role in API (Active Pharmaceutical Ingredient) synthesis and quality control.

Chemical Identity & Structural Significance

The N-allyl derivative is structurally characterized by an indan core substituted at the C1 position with an allylamine moiety. It is frequently isolated as an organic acid addition salt (such as an oxalate or hydrochloride) to enhance its stability and facilitate purification[1].

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical identifiers and properties of N-allyl-1-aminoindan and its commercially relevant salt forms[2][3][4].

| Property | Value |

| Chemical Name | N-allyl-2,3-dihydro-1H-inden-1-amine |

| Common Synonyms | N-allyl-1-aminoindan; N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine |

| CAS Registry Number (Free Base) | 91639-43-9 |

| CAS Registry Number (Oxalate Salt) | 1166392-43-3 |

| CAS Registry Number (HCl Salt) | 2225146-78-9 |

| Molecular Formula (Free Base) | C12H15N |

| Molecular Weight (Free Base) | 173.26 g/mol |

| Primary Application | Synthetic intermediate; API Impurity Standard[5][6] |

Mechanistic Role in API Synthesis: The "Allyl-to-Propargyl" Strategy

The synthesis of Rasagiline ((1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine) requires the attachment of a propargyl group to the primary amine of 1-aminoindan. However, direct propargylation using propargyl bromide is notoriously difficult to control, frequently resulting in over-alkylation and the formation of unwanted N,N-dipropargyl tertiary amines[1].

To circumvent this, process chemists developed a highly controlled multi-step pathway utilizing the N-allyl derivative as an intermediate[1].

Fig 1: Strategic logic for selecting the N-allyl synthetic route over direct propargylation.

By first reacting 1-aminoindan with allyl bromide, steric hindrance and controlled reactivity allow for precise mono-alkylation. The allyl group is subsequently converted into a propargyl group via a classic halogenation and double dehydrohalogenation sequence[1].

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the synthesis and subsequent transformation of the N-allyl intermediate. Each step is engineered with built-in causality to ensure a self-validating system.

Protocol A: Synthesis and Isolation of R-(-)-N-allyl-1-aminoindan Oxalate

Causality & Logic: The reaction utilizes potassium carbonate (

-

Reaction Setup: Suspend 1-aminoindan in acetonitrile (a polar aprotic solvent that enhances nucleophilicity). Add anhydrous

. -

Alkylation: Add allyl bromide dropwise at room temperature. Heat the mixture to reflux and monitor via TLC/HPLC until the starting material is consumed.

-

Workup: Filter the inorganic salts and concentrate the filtrate under vacuum. Dissolve the crude residue in a suitable solvent (e.g., isopropyl alcohol).

-

Salt Formation: Add a stoichiometric amount of oxalic acid. Stir until precipitation occurs.

-

Validation: Filter and dry the precipitate. System Check: If precipitation fails, it indicates either a failure in the substitution step or excessive formation of the highly soluble tertiary amine. The resulting white crystalline solid is (R)-N-allyl-1-aminoindan oxalate[1].

Protocol B: Bromination and Double Dehydrohalogenation

Causality & Logic: The alkene moiety of the allyl group must be converted to an alkyne. This is achieved by first performing an electrophilic addition of bromine across the double bond. The temperature is kept strictly at 0-5 °C to control the highly exothermic reaction and prevent the degradation of the indan core. Subsequent treatment with a strong base (KOH) drives an E2 elimination, stripping two equivalents of HBr to form the terminal alkyne (propargyl group)[1].

-

Freebasing: Suspend N-allyl-1-aminoindan oxalate (100 g) in 1000 mL of dichloromethane (DCM). Slowly add 500 mL of 10% NaOH solution to break the salt. Separate, wash, and dry the organic layer over sodium sulfate[1].

-

Bromination: Cool the organic phase to 0-5 °C. Dropwise, add a solution of bromine (60 g) dissolved in 250 mL of DCM. Stir at 25-30 °C for 1 hour. Quench the reaction mass into water and isolate the N-(2,3-dibromopropyl)-1-aminoindan intermediate[1].

-

Elimination: Heat the dibromo intermediate in ethanol in the presence of potassium hydroxide (KOH). The strong alkaline environment forces the double dehydrohalogenation.

-

Final Isolation: Extract and purify the resulting N-propargyl-1-aminoindan (Rasagiline)[1].

Fig 2: Synthetic pathway from 1-aminoindan to Rasagiline via the N-allyl intermediate.

Pharmacological Context & Impurity Profiling

Rasagiline is a potent, irreversible MAO-B inhibitor utilized in the management of Parkinson's disease. The irreversible nature of its inhibition is entirely dependent on the propargyl (alkyne) group, which acts as a "suicide substrate." Upon oxidation of the amine by the MAO-B enzyme, the alkyne is converted into a highly reactive intermediate that forms a covalent bond with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

The N-allyl derivative lacks this specific pharmacophore. Because the alkene group of the allyl moiety does not undergo this specific irreversible covalent attachment to FAD, N-allyl-1-aminoindan lacks the potent irreversible MAO-B inhibitory activity of its propargyl counterpart.

Consequently, any unreacted N-allyl-1-aminoindan carried over from the synthetic process is pharmacologically distinct and is strictly monitored as an API impurity (often cataloged as "Allyl Indanyl amine Impurity" or "Rasagiline Impurity 5")[5][6]. Regulatory guidelines mandate the quantification of this N-allyl derivative via HPLC to ensure the final drug product maintains its intended therapeutic profile and safety margins.

References

-

[3] PubChem. "(R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | CID 67231187". Available at: [Link]

-

[5] Lotusfeet Pharma. "N-Allyl-1-indanamine 91639-43-9 | Impurity Standards Supplier". Available at:[Link]

-

[1] Google Patents. "US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives". Available at:

-

Mansa STM Publishers / ResearchGate. "An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities". Available at: [Link]

Sources

- 1. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 2. :: this compound | CAS No : 91639-43-9 | SVAK Life Sciences :: [svaklifesciences.com]

- 3. (R)-N-Allyl-2,3-dihydro-1H-inden-1-amine oxalate | C14H17NO4 | CID 67231187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2225146-78-9|N-Allyl-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. lotusfeetpharma.com [lotusfeetpharma.com]

- 6. Allyl Indanyl amine Impurity | CAS No- 1166392-43-3 | NA [chemicea.com]

Biological Activity and Chemical Significance of N-(prop-2-en-1-yl)-1-indanamine

Executive Summary

N-(prop-2-en-1-yl)-1-indanamine , commonly referred to as N-allyl-1-aminoindan , is a structural analog and a critical synthetic precursor to the FDA-approved Parkinson's disease therapeutic, Rasagiline (N-propargyl-1-aminoindan)[1]. While it lacks the terminal alkyne necessary for irreversible monoamine oxidase B (MAO-B) inhibition, the allyl derivative holds significant value in Structure-Activity Relationship (SAR) profiling and neuroprotective pathway elucidation[2]. This technical guide details its mechanistic pharmacology, its role in non-amyloidogenic processing, and its robust utility in pharmaceutical synthesis.

Structural Pharmacology: The Alkyne vs. Alkene Paradigm

In the design of MAO-B inhibitors, the N-propargyl moiety is a privileged scaffold[2]. MAO-B is a flavoenzyme responsible for the oxidative deamination of neurotransmitters like dopamine. Irreversible MAO-B inhibitors, such as Rasagiline, rely on the propargyl group (prop-2-yn-1-yl) to form a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor[3].

Substitution of the propargyl group with an allyl group (prop-2-en-1-yl) yields N-allyl-1-aminoindan. This subtle saturation from an alkyne to an alkene fundamentally alters the molecule's pharmacodynamics. The alkene lacks the specific electronic and steric properties required to undergo the nucleophilic attack by the FAD cofactor. Consequently, N-allyl-1-aminoindan does not act as a suicide inhibitor[2]. In comparative SAR studies, the N-allyl motif is frequently utilized as a baseline or negative control for MAO-B irreversible inhibition, proving that the alkyne is non-negotiable for covalent FAD binding[2].

Neuroprotective Activity Independent of MAO-B

A pivotal discovery in the study of aminoindan derivatives is that neuroprotection is not strictly coupled to MAO-B inhibition[2]. While N-allyl-1-aminoindan exhibits negligible MAO-B inhibitory activity compared to its propargyl counterpart, it retains the core aminoindan scaffold, which confers intrinsic neuroprotective properties.

Mechanistically, the aminoindan core modulates the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This activation upregulates α-secretase activity, shifting the cleavage of the Amyloid Precursor Protein (APP) toward the non-amyloidogenic pathway[2]. The resulting release of soluble APP alpha (sAPPα) promotes neuronal survival and mitigates the formation of neurotoxic amyloid-beta (Aβ) plaques.

Figure 1: Neuroprotective signaling pathway of the aminoindan core via APP processing.

Synthetic Utility: The Gateway to Rasagiline

Beyond its pharmacological utility, N-allyl-1-aminoindan is a highly efficient, scalable intermediate in the industrial synthesis of Rasagiline[1]. Direct propargylation of 1-aminoindan can sometimes yield over-alkylation or require expensive reagents. The "allyl route" offers a controlled, high-yield alternative via halogenation and subsequent elimination[1].

Experimental Protocol: Synthesis of Rasagiline via N-Allyl-1-aminoindan

The following protocol outlines a self-validating synthetic workflow, emphasizing the causality behind reagent selection:

-

N-Alkylation: React (R)-1-aminoindan with allyl bromide in the presence of a mild base (e.g., potassium carbonate) in an organic solvent like acetonitrile[4].

-

Causality: The base neutralizes the generated hydrobromic acid (HBr), preventing the protonation of the amine reactant and driving the equilibrium forward to yield N-allyl-1-aminoindan[4].

-

-

Halogenation: Dissolve the N-allyl-1-aminoindan intermediate in dichloromethane (DCM) and cool to 0-5°C. Add a stoichiometric amount of bromine (

) dropwise[1].-

Causality: The alkene undergoes rapid electrophilic addition, yielding N-(2,3-dibromopropyl)-1-aminoindan[1]. Strict temperature control is critical to prevent unwanted electrophilic aromatic substitution on the indan ring.

-

-

Double Dehydrobromination: Subject the dibromo intermediate to strong alkaline conditions using potassium hydroxide (KOH) in an alcohol/water mixture under heat[1].

-

Causality: The strong base facilitates two successive E2 elimination reactions, stripping away two equivalents of HBr to generate the terminal alkyne, successfully yielding the target N-propargyl-1-aminoindan (Rasagiline)[1].

-

Figure 2: Step-by-step synthetic workflow of Rasagiline via the N-allyl intermediate.

Quantitative SAR Data Summary

To illustrate the stark contrast in target affinity driven by the alkyne/alkene substitution, the following table summarizes typical MAO-B

| Compound Motif | Structural Feature | MAO-B Inhibition ( | Mechanism of Action |

| Rasagiline | Terminal Alkyne (Propargyl) | 36 nM | Irreversible (Covalent FAD binding) |

| N-Allyl-1-aminoindan | Terminal Alkene (Allyl) | > 10,000 nM (Inactive) | None / Weak Reversible |

| Propargyl-Tacrine Hybrids | Terminal Alkyne (Propargyl) | 21 nM – 178 nM | Irreversible |

| Allyl-Tacrine Hybrids | Terminal Alkene (Allyl) | > 5,000 nM | Weak Reversible |

Note: The N-allyl motif serves primarily to isolate and verify the non-MAO-B dependent neuroprotective effects of the core scaffold[2].

References

-

Chrienova, Z., et al. "Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities." Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

- Phull, M. S., et al. "Process for the synthesis of propargylated aminoindan derivatives." European Patent Office: EP2231582B1 (2010).

- Blaugrund, E., et al. "Rasagiline formulations and processes for their preparation." United States Patent and Trademark Office: US Patent 7,572,834 (2009).

Sources

- 1. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 2. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8461388B2 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 5. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

N-Allyl-1-aminoindan: Physicochemical Profiling and Strategic Utility in Neuropharmacological Synthesis

Executive Summary

In the landscape of neuropharmacological drug development, the synthesis of irreversible monoamine oxidase B (MAO-B) inhibitors demands rigorous stereochemical and stoichiometric control. N-Allyl-1-aminoindan (CAS: 91639-43-9) serves as a paramount secondary amine intermediate in the commercial synthesis of Rasagiline (Azilect), a frontline therapeutic for Parkinson's disease. This whitepaper provides an in-depth technical analysis of N-Allyl-1-aminoindan, detailing its molecular weight, chemical formula, and the mechanistic causality behind its use as a "masked alkyne" precursor to bypass the limitations of direct propargylation.

Physicochemical Profiling & Quantitative Data

Understanding the fundamental properties of N-Allyl-1-aminoindan is critical for downstream purification and reaction scaling. The compound consists of an indan core fused to an allylic secondary amine, yielding a molecular formula of C₁₂H₁₅N and a molecular weight of 173.26 g/mol (1)[1].

The table below summarizes its critical quantitative and structural data:

| Parameter | Specification |

| IUPAC Name | N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine |

| Common Name | N-Allyl-1-aminoindan |

| CAS Registry Number | 91639-43-9 |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.26 g/mol |

| Structural Motif | Bicyclic indan core + N-linked allyl group |

| Target API Application | Precursor to Rasagiline (Propargylamine MAO-B Inhibitor) |

Strategic Rationale in Drug Development (Mechanistic Causality)

Direct N-alkylation of 1-aminoindan using propargyl bromide is historically challenging. The resulting secondary amine (Rasagiline) is highly nucleophilic and rapidly undergoes over-alkylation to form unwanted tertiary amines (e.g., N,N-dipropargyl-1-aminoindan) (2)[2].

To enforce strict stoichiometric control, pharmaceutical chemists deploy the N-allyl route as a strategic workaround. The allyl group acts as a "masked" alkyne. By first synthesizing N-Allyl-1-aminoindan, chemists can isolate a stable secondary amine. The isolated allyl intermediate is then subjected to electrophilic bromination followed by a double E2 elimination (dehydrobromination) to cleanly yield the terminal alkyne (propargyl group) without the risk of over-alkylation (3)[3].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not just sequential steps, but self-validating systems where the chemistry itself acts as a quality control filter.

Protocol 1: N-Allylation of 1-Aminoindan

-

Objective: Synthesize N-Allyl-1-aminoindan while suppressing tertiary amine formation.

-

Step-by-Step Methodology:

-

Charge Reactor: Dissolve 1-aminoindan in acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃).

-

Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct without catalyzing side reactions.

-

-

Electrophile Addition: Introduce allyl bromide dropwise under controlled agitation at 25°C.

-

Causality: Acetonitrile's polar aprotic nature accelerates the Sₙ2 substitution, while controlled addition prevents thermal spikes.

-

-

Isolation via Salt Formation: Treat the crude organic layer with oxalic acid to form N-allyl-1-aminoindan oxalate.

-

-

Self-Validation Checkpoint: The precipitation of the oxalate salt serves as an intrinsic thermodynamic filter. Over-alkylated impurities remain highly soluble in the mother liquor, ensuring the isolated solid is >99% pure before proceeding (4)[4].

Protocol 2: Electrophilic Bromination

-

Objective: Convert the allyl double bond to a dibromoalkane.

-

Step-by-Step Methodology:

-

Free-Basing: De-oxalate the intermediate using 10% NaOH and extract into dichloromethane (DCM).

-

Halogenation: Cool the reactor to 0–5°C and add a stoichiometric amount of Br₂ dissolved in DCM dropwise.

-

Causality: DCM is utilized because it lacks abstractable protons, making it completely inert to bromine. The strict low-temperature control suppresses free-radical substitution on the indan ring, ensuring electrophilic addition occurs strictly at the allyl double bond.

-

-

-

Self-Validation Checkpoint: Monitor the reaction via HPLC. The complete disappearance of the allyl peak (MW: 173.26) and the emergence of a heavier, highly lipophilic dibromo peak confirms the successful formation of N-(2,3-dibromopropyl)-1-aminoindan.

Protocol 3: Double Dehydrobromination to Rasagiline

-

Objective: Execute successive E2 eliminations to form the terminal alkyne.

-

Step-by-Step Methodology:

-

Solvent System: Dissolve the dibromo intermediate in an ethanol/water mixture.

-

Base-Catalyzed Elimination: Add a vast excess of Potassium Hydroxide (KOH) and heat to reflux.

-

Causality: KOH provides the strong hydroxide nucleophile necessary for the elimination. The first E2 elimination removes HBr to form a bromoalkene; the second E2 elimination requires higher activation energy (provided by refluxing heat) to form the terminal alkyne (Rasagiline).

-

-

-

Self-Validation Checkpoint: Chiral resolution using L-tartaric acid. The selective crystallization of the (R)-tartrate salt validates both the chemical identity and the stereochemical integrity of the final API.

Pathway Visualization

Chemical workflow from 1-Aminoindan to Rasagiline via the N-Allyl-1-aminoindan intermediate.

References

-

An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline , Indian Journal of Pharmacy and Drug Studies (ResearchGate). 4

-

N-Allyl-1-indanamine 91639-43-9 Impurity Standards , Lotusfeet Pharma. 1

-

Process for the Synthesis of Propargylated Aminoindan Derivatives , US Patent 20110054218A1.2

-

Process for the synthesis of propargylated aminoindan derivatives , European Patent EP2231582B1. 3

Sources

- 1. lotusfeetpharma.com [lotusfeetpharma.com]

- 2. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

N-Allyl-1-Aminoindan: Synthetic Pivot & Pharmacological Comparator in Parkinson’s Therapeutics

The following technical guide details the role of N-allyl-1-aminoindan within the landscape of Parkinson’s Disease (PD) therapeutics. While often overshadowed by its N-propargyl analog (Rasagiline), the N-allyl variant serves as a critical synthetic intermediate and a pivotal pharmacological comparator that helped elucidate the mechanism of irreversible MAO-B inhibition.

Executive Summary

N-allyl-1-aminoindan represents a crucial chemical entity in the development of second-generation monoamine oxidase B (MAO-B) inhibitors. Chemically, it is the alkene analog of Rasagiline (N-propargyl-1-aminoindan). Its historical and technical significance is twofold:

-

Synthetic Utility: It functions as a stable precursor in the "Allyl Route" for high-purity Rasagiline synthesis, avoiding the formation of dialkylated byproducts common in direct propargylation.

-

Mechanistic Validation: In Structure-Activity Relationship (SAR) studies, it acts as a negative control for mechanism-based inactivation. The inability of the allyl (double bond) group to form a stable covalent adduct with the FAD cofactor—unlike the propargyl (triple bond) group—confirmed the "suicide inhibition" mechanism required for clinical efficacy.

Part 1: Chemical Architecture & SAR Logic

The development of aminoindans was driven by the need to improve upon Selegiline (Deprenyl) , which metabolizes into neurotoxic amphetamine derivatives. The aminoindan core (1-aminoindan) is non-amphetamine-like.[1] The critical divergence lies in the N-substitution:

| Feature | N-Allyl-1-Aminoindan | N-Propargyl-1-Aminoindan (Rasagiline) |

| Structure | ||

| Electronic State | ||

| MAO-B Binding | Reversible / Competitive | Irreversible (Mechanism-Based) |

| FAD Interaction | Steric occlusion; no covalent adduct | Forms N5-flavinocyanine adduct |

| Clinical Status | Synthetic Intermediate / Tool Compound | FDA-Approved Drug (Azilect) |

The Mechanistic "Switch"

The pharmacological potency of Rasagiline hinges on the propargylamine moiety . MAO-B attempts to oxidize the amine, generating a reactive radical intermediate.

-

In Rasagiline: The acetylenic radical reacts covalently with the N5 atom of the FAD cofactor, permanently disabling the enzyme (Suicide Inhibition).

-

In N-Allyl-1-Aminoindan: The vinylic radical formed from the allyl group is less reactive toward the specific FAD nucleophile in the MAO-B active site. It typically acts as a substrate or a reversible inhibitor, failing to achieve the sustained dopamine elevation required for PD therapy.

Part 2: The "Allyl Route" Synthesis Protocol

Direct propargylation of 1-aminoindan often yields di-propargylated impurities which are difficult to remove. The Allyl Route (Patent EP2231582B1 / US8461388) utilizes N-allyl-1-aminoindan as a "mask" to ensure mono-substitution before converting the double bond to a triple bond.

Workflow Visualization

The following diagram illustrates the conversion of 1-aminoindan to Rasagiline via the N-allyl intermediate.

Caption: The "Allyl Route" synthesis, utilizing N-allyl-1-aminoindan as the stable precursor to generate the propargyl moiety via bromination and elimination.

Detailed Protocol (Based on Patent Disclosures)

Objective: Synthesis of (R)-Rasagiline via (R)-N-allyl-1-aminoindan.

-

N-Allylation (Formation of the Intermediate):

-

Reagents: (R)-1-Aminoindan, Allyl Bromide, Potassium Carbonate (

).[2] -

Solvent: Acetonitrile (

). -

Procedure: Reflux (R)-1-aminoindan with 1.1 eq of allyl bromide and 2.0 eq of base for 4–6 hours.

-

Outcome: Isolation of (R)-N-allyl-1-aminoindan .

-

Note: This step is easier to control for mono-alkylation compared to propargyl chloride.

-

-

Halogenation:

-

Reagents: Bromine (

). -

Solvent: Dichloromethane (DCM).

-

Procedure: Add bromine dropwise to the N-allyl intermediate at 0°C. The double bond consumes the bromine.

-

Outcome: N-(2,3-dibromopropyl)-1-aminoindan.

-

-

Dehydrohalogenation (Formation of the Triple Bond):

Part 3: Pharmacological Profile & Neuroprotection[8][9]

While N-allyl-1-aminoindan is not the clinical drug, its pharmacological profile elucidates the requirements for neuroprotection.

MAO-B Inhibition Data

The following table contrasts the inhibitory potential, highlighting why the allyl variant serves as a reference standard rather than a drug candidate.

| Compound | IC50 (MAO-B) | Reversibility | Selectivity (B vs A) |

| Rasagiline | 2–5 nM | Irreversible | >50-fold |

| Selegiline | 5–10 nM | Irreversible | >20-fold |

| N-Allyl-1-Aminoindan | ~1–10 µM* | Reversible | Low |

| 1-(R)-Aminoindan | >100 µM | Reversible | None |

*Estimated range based on SAR studies of non-propargyl analogs; affinity is orders of magnitude lower due to lack of covalent bond formation.

Neuroprotective Pathways (GAPDH)

Research indicates that the propargyl moiety is essential for the anti-apoptotic activity of Rasagiline, specifically through the S-nitrosylation of GAPDH.

-

Mechanism: The propargyl amine binds to GAPDH, preventing its S-nitrosylation and subsequent nuclear translocation (which triggers cell death).

-

N-Allyl Failure: The allyl group lacks the specific steric and electronic configuration to effectively bind the GAPDH site or prevent the nitrosylation cascade.

-

Metabolite Contribution: Both the allyl and propargyl variants metabolize into 1-aminoindan . This core metabolite does possess some neuroprotective properties (via Bcl-2 upregulation), but it lacks the potency of the parent propargyl compound.

Signaling Pathway Diagram

The divergence in neuroprotective efficacy is mapped below.

Caption: Rasagiline's dual mechanism (MAO-B + GAPDH) vs. N-allyl's limited efficacy. The allyl variant fails to engage the GAPDH anti-apoptotic switch.

References

-

Teva Pharmaceutical Industries. (2010). Process for the synthesis of propargylated aminoindan derivatives. European Patent EP2231582B1. Link

-

Youdim, M. B., et al. (2001). The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition.[7] Annals of the New York Academy of Sciences. Link

-

Binda, C., et al. (2004). Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. Journal of Medicinal Chemistry. Link

-

Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry. Link

-

Cipla Limited. (2013). Process for the synthesis of propargylated aminoindan derivatives. US Patent 8,461,388. Link

Sources

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 3. EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]

- 4. EP2364967A2 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine via Controlled Alkyne Reduction

Executive Summary

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine (commonly known as N-allyl-1-aminoindane) is a critical intermediate and a recognized process impurity in the synthesis of the monoamine oxidase B (MAO-B) inhibitor rasagiline 1[1]. For pharmaceutical development and analytical chemistry, synthesizing high-purity reference standards of this compound is essential for accurate impurity profiling and regulatory compliance 2[2]. This application note details a high-yield, self-validating protocol for its synthesis, specifically designed to avoid the common pitfalls of direct alkylation.

Mechanistic Rationale: Overcoming Alkylation Challenges

When synthesizing secondary amines, the most apparent route is the direct alkylation of a primary amine. However, reacting 1-aminoindane with allyl bromide typically results in poor yields and low purity (~72%) 1[1].

Causality of Over-Alkylation: The secondary amine product (N-allyl-1-aminoindane) is inherently more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly attached alkyl group. This inevitably leads to over-alkylation via an SN2 mechanism, generating tertiary amine byproducts that are notoriously difficult to separate via standard crystallization or chromatography.

The Strategic Solution: To circumvent this, we utilize a highly controlled partial reduction of the corresponding alkyne, N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (rasagiline base) 3[3]. By employing the Lindlar catalyst (palladium deposited on calcium carbonate, poisoned with lead) alongside a catalytic amount of pyridine, the hydrogenation is strictly halted at the alkene stage. Pyridine acts as an additional catalyst poison, selectively deactivating the highly reactive palladium sites that would otherwise facilitate the over-reduction of the newly formed allyl group into a fully saturated propyl group 3[3].

Figure 1: Mechanistic comparison of direct alkylation vs. controlled alkyne reduction.

Experimental Protocol: Lindlar-Catalyzed Hydrogenation

Figure 2: Step-by-step workflow for the synthesis of N-allyl-1-aminoindane.

Materials & Reagents

-

Starting Material: N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (10 g, 0.0584 mol, 1.0 eq) 3[3]

-

Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, Pb poisoned) (1.0 g, 10% w/w) 3[3]

-

Workup Solvents: Ethyl Acetate (EtOAc) and n-Hexane (for trituration) 3[3]

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a clean, dry 250 mL round-bottom flask, dissolve 10 g of N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in 100 mL of methanol 3[3].

-

Catalyst & Poison Addition: Add 0.456 g of pyridine to the solution. Carefully add 1.0 g of Lindlar catalyst to the mixture 3[3]. Safety Note: Palladium catalysts can ignite flammable solvents; add under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas three times to remove residual air. Attach a hydrogen-filled balloon to the flask. Stir the reaction mixture vigorously at ambient temperature (approx. 20-25 °C) for 6 hours 3[3].

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting alkyne 3[3].

-

Filtration: Once complete, filter the reaction mixture through a pad of Celite to remove the Lindlar catalyst 3[3]. Wash the Celite bed with an additional 20 mL of methanol to ensure complete product recovery.

-

Concentration & Isolation: Evaporate the methanol under high vacuum at a temperature below 50 °C. Triturate the resulting crude residue using a mixture of EtOAc and n-hexane to precipitate impurities, yielding the pure product as a brown-colored oil 3[3].

Quantitative Data & Analytical Characterization

The following tables summarize the expected analytical and quantitative outcomes based on validated literature protocols.

Table 1: Comparison of Synthesis Routes

| Parameter | Direct Allylation (Scheme I) | Lindlar Reduction (Scheme II) |

| Starting Material | 1-Aminoindane + Allyl Bromide | N-Propargyl-1-aminoindane + H₂ |

| Primary Challenge | Over-alkylation (tertiary amines) | Over-reduction (to propyl group) |

| Mechanistic Control | Stoichiometric control (Ineffective) | Catalyst poisoning (Highly Effective) |

| HPLC Purity | ~72.0% | >90.0% |

| Overall Yield | Low / Difficult Isolation | 84.5% |

Table 2: Analytical Data for this compound

| Analytical Method | Result / Observation |

| Appearance | Brown colored oil |

| Chemical Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| Mass Spectrometry (ESI) | Expected: m/z 174.1 (M+H)⁺ |

| HPLC Purity | > 90.0 % |

Troubleshooting & Process Optimization (Scientist Insights)

-

Preventing Over-Reduction: If analytical profiling reveals the presence of N-propyl-1-aminoindane, the catalyst is insufficiently poisoned. Ensure the pyridine is fresh and accurately measured (0.1 eq). Do not substitute pyridine with stronger bases unless validated, as this may completely halt the reduction process 3[3].

-

Pressure Management: Strictly maintain balloon pressure (approx. 1 atm) 3[3]. Utilizing high-pressure hydrogenation equipment (e.g., a Parr shaker at >30 psi) will override the lead/pyridine poisoning, forcing the complete saturation of the alkene.

-

Filtration Efficiency: The use of a Celite bed is mandatory 3[3]. Attempting to filter the fine particulate Lindlar catalyst through standard filter paper will lead to product loss, clogged pores, and potential palladium contamination in the final oil.

References

- Asian Journal of Chemistry - Synthesis of 2,3-dihydro-1H-inden-1-amine or allyl impurity. Source: asianpubs.org.

- Asian Journal of Chemistry - Application of Lindlar Catalyst in the Preparation of Allyl Impurities. Source: asianpubs.org.

- CymitQuimica - (1R)-2,3-Dihydro-N-2-propen-1-yl-1H-inden-1-amine Ethanedioate (Reference Standard). Source: cymitquimica.com.

Sources

Application Note: Protocol for N-Alkylation of 1-Aminoindan with Allyl Bromide

Abstract & Strategic Overview

The N-alkylation of 1-aminoindan with allyl bromide presents a classic challenge in organic synthesis: controlling selectivity . The primary amine (1-aminoindan) reacts to form a secondary amine (N-allyl-1-aminoindan), which is often more nucleophilic than the starting material due to the inductive donation of the alkyl group (though mitigated slightly by the allyl's electron-withdrawing nature). This leads to a competitive "runaway" reaction, forming the undesired N,N-diallyl tertiary amine and quaternary ammonium salts.

This guide provides a robust protocol designed to maximize mono-alkylation through kinetic control and specific purification logic. We utilize a Potassium Carbonate (

Critical Mechanism: The Selectivity Challenge

The reaction follows an

Figure 1: Reaction cascade showing the competitive alkylation pathways. The objective is to maximize k1 while suppressing k2.

Material Specifications & Safety

Safety Warning: Allyl bromide is a potent lachrymator , alkylating agent, and highly flammable. 1-Aminoindan is a skin irritant and harmful if swallowed. All operations must be performed in a functioning fume hood.

| Reagent | CAS No. | MW ( g/mol ) | Density (g/mL) | Role | Notes |

| 1-Aminoindan | 34698-41-4 | 133.19 | 1.038 | Substrate | Racemic or Chiral (R/S). Store under inert gas (absorbs |

| Allyl Bromide | 106-95-6 | 120.98 | 1.398 | Electrophile | Toxic/Lachrymator. Check color; discard if dark brown. |

| Potassium Carbonate | 584-08-7 | 138.21 | N/A | Base | Anhydrous, granular. Grind to powder for better surface area. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 0.786 | Solvent | Polar aprotic. Dry (water <0.1%). |

Experimental Protocol

Method A: High-Selectivity Controlled Addition

This method uses stoichiometry and slow addition to favor the mono-alkylated product.